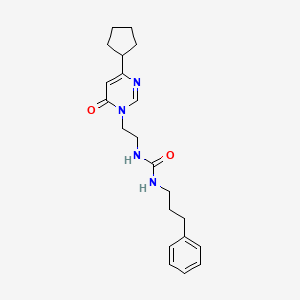

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea" is a derivative of the 3,4-dihydropyrimidin-2(1H)-one urea class. These derivatives are of significant biological interest due to their potential anti-inflammatory, antibacterial, and antifungal activities. The synthesis of such compounds typically involves a sequence of reactions starting with Bigineli's reaction, followed by reduction and subsequent reaction with arylisocyanates to yield a variety of compounds with different substituents attached to the urea moiety .

Synthesis Analysis

The synthesis process for derivatives similar to the compound involves a multi-step reaction sequence. Initially, the Bigineli reaction is employed to create a dihydropyrimidinone core. This core is then reduced to generate the corresponding amine, which is further reacted with various arylisocyanates to produce a range of compounds. This method has been used to synthesize a series of compounds, which were then tested for their biological activities .

Molecular Structure Analysis

While the specific molecular structure of "1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea" is not detailed in the provided papers, a related compound's structure has been studied using both experimental and theoretical methods. Vibrational wavenumbers were obtained at the DFT level and compared with experimental results from FT-IR and FT-Raman spectra. The molecular structure analysis of such compounds is crucial for understanding their biological activity and potential applications in non-linear optical applications due to their significant hyperpolarizability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of urea derivatives are crucial for tailoring the biological activity of the compounds. The Bigineli reaction, which is a key step in the synthesis, allows for the introduction of various functional groups that can enhance the interaction of the compounds with biological targets, such as pro-inflammatory cytokines and microbial pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. Theoretical calculations, such as HOMO-LUMO energy gap and NBO analysis, provide insights into the electronic properties of the compounds, which are related to their biological activity. The high first hyperpolarizability of a related compound suggests that these derivatives could be promising candidates for non-linear optical applications, indicating a wide range of potential physical and chemical properties that could be explored for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Antioxidant Activity

One study focused on the synthesis of various pyrimidine derivatives through the Biginelli reaction, further reacting these compounds to produce Schiff bases and other derivatives. These compounds were then evaluated for their antioxidant activity, indicating the potential application of pyrimidine derivatives in developing antioxidant agents (George et al., 2010).

Strong Dimerization via Quadruple Hydrogen Bonding

Another research highlighted the strong dimerization capabilities of ureidopyrimidinones via quadruple hydrogen bonding. This property was observed in solid state and solution, suggesting its utility in designing supramolecular structures and materials (Beijer et al., 1998).

Synthesis and Biological Screening

Further studies include the synthesis of novel pyrimidine derivatives and their pharmacological and biological screening. Such research indicates the role of pyrimidine derivatives in developing new therapeutic agents, showcasing their broad potential in medicinal chemistry (Bhat et al., 2014).

Antibacterial Evaluation

Research into heterocyclic compounds containing a sulfonamido moiety, including pyrimidine derivatives, has shown significant antibacterial activity. This suggests the application of such compounds in developing new antibacterial agents (Azab et al., 2013).

Nanofiber Formation

The aggregation behavior of ureido-pyrimidinone (UPy) derivatives into nanofibers was studied, revealing insights into the kinetics of nanofiber formation. This research underscores the utility of UPy derivatives in creating supramolecular polymers and nanofibers for various applications (Appel et al., 2011).

Eigenschaften

IUPAC Name |

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c26-20-15-19(18-10-4-5-11-18)24-16-25(20)14-13-23-21(27)22-12-6-9-17-7-2-1-3-8-17/h1-3,7-8,15-16,18H,4-6,9-14H2,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHLNDKWNQUQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)

![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2520804.png)